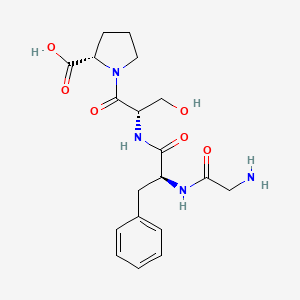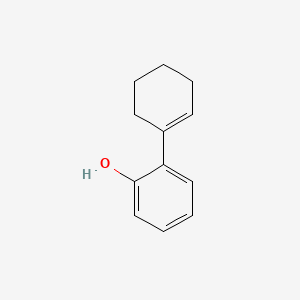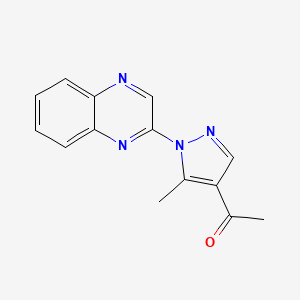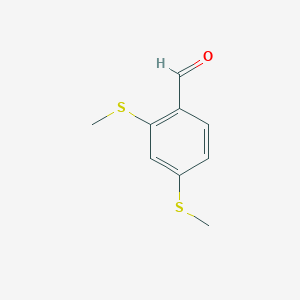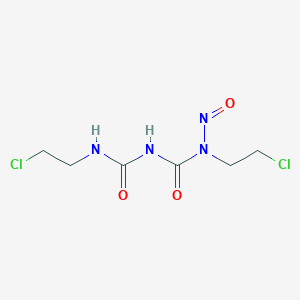
n,n'-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide is a chemical compound known for its bifunctional alkylating properties. It is part of the nitrogen mustard family, which has been extensively studied for its applications in chemotherapy and other scientific research fields. This compound is characterized by the presence of two chloroethyl groups and a nitroso group, making it highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide typically involves the reaction of bis(2-chloroethyl)amine with nitrosating agents. One common method includes the use of sodium nitrite in an acidic medium to introduce the nitroso group. The reaction is usually carried out at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production efficiency and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxides, and reduced amine compounds. These products have diverse applications in chemical synthesis and research .
Wissenschaftliche Forschungsanwendungen
N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide has several scientific research applications:
Biology: Studied for its effects on DNA and protein interactions, particularly in the context of alkylating agents.
Medicine: Investigated for its potential use in chemotherapy due to its ability to cross-link DNA and inhibit cancer cell proliferation.
Industry: Utilized in the production of polymers and other materials requiring bifunctional alkylating agents.
Wirkmechanismus
The mechanism of action of n,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide involves the formation of highly reactive intermediates that can alkylate DNA and proteins. The chloroethyl groups form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell division and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(2-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.
Ifosfamide: Another chemotherapeutic agent related to cyclophosphamide with similar applications.
Uniqueness
N,n’-Bis(2-chloroethyl)-n-nitrosodicarbonimidic diamide is unique due to its specific combination of chloroethyl and nitroso groups, which confer distinct reactivity and biological activity. Its ability to form stable cross-links with DNA makes it particularly effective in inhibiting cancer cell proliferation .
Eigenschaften
CAS-Nummer |
13857-12-0 |
|---|---|
Molekularformel |
C6H10Cl2N4O3 |
Molekulargewicht |
257.07 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(2-chloroethylcarbamoyl)-1-nitrosourea |
InChI |
InChI=1S/C6H10Cl2N4O3/c7-1-3-9-5(13)10-6(14)12(11-15)4-2-8/h1-4H2,(H2,9,10,13,14) |
InChI-Schlüssel |
KEUPEGWEPJSQDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)NC(=O)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


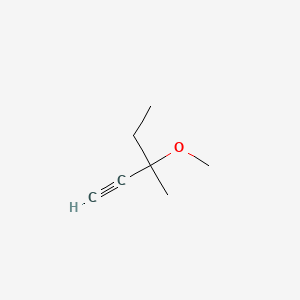


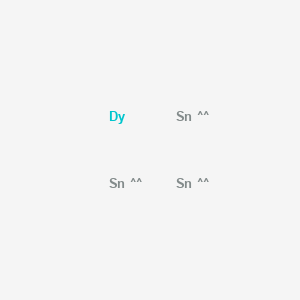
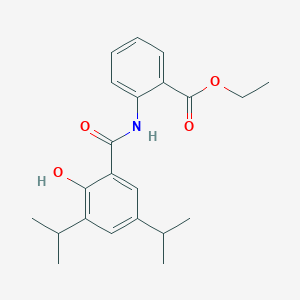
![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
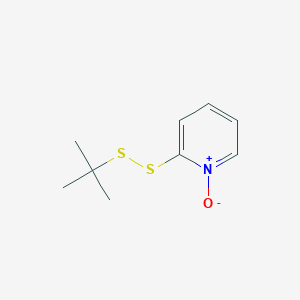
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)
